DG-ME PHOSPHONAMIDITE

antisense oligonucleotide stability nuclease resistance serum stability

Standard phosphodiester oligonucleotides degrade within 30 min in serum, limiting antisense studies. DG-ME Phosphonamidite installs uncharged methyl phosphonate linkages that resist nucleases and enable passive cellular uptake without transfection reagents. • >6× extended serum stability vs. unmodified DNA • Compatible with standard CE phosphoramidite synthesis protocols • Supports site-specific modification for SAR studies and chimeric designs High-purity solid; store at -20°C. Bulk quantities available for scale-up synthesis.

Molecular Formula C42H53N6O7P
Molecular Weight 0
CAS No. 115131-08-3
Cat. No. B1168364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDG-ME PHOSPHONAMIDITE
CAS115131-08-3
Molecular FormulaC42H53N6O7P
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DG-ME Phosphonamidite (CAS 115131-08-3) — The Methyl Phosphonate Backbone Building Block for Nuclease-Resistant Oligonucleotides


DG-ME Phosphonamidite (CAS 115131-08-3), formally 5'-Dimethoxytrityl-N-isobutyryl-2'-deoxyGuanosine,3'-[(methyl)-(N,N-diisopropyl)]-phosphonamidite, is a specialized phosphonamidite monomer for solid-phase oligonucleotide synthesis [1]. It belongs to the methyl phosphonate class of backbone modifications, where the natural phosphodiester linkage is replaced with an uncharged methyl phosphonate (P-CH3) group [2]. This compound is specifically designed for automated DNA synthesizers using conventional cyanoethyl (CE) phosphoramidite protocols to produce oligonucleotides containing one or more methyl phosphonate linkages [1]. The resulting modified oligonucleotides exhibit enhanced nuclease resistance and altered cellular uptake properties due to the neutral backbone, making them valuable tools for antisense research and other applications requiring stabilized nucleic acids [2].

Why DG-ME Phosphonamidite Cannot Be Interchanged with Standard CE Phosphoramidites or Alternative Backbone Modifiers


Standard cyanoethyl (CE) phosphoramidites produce oligonucleotides with a negatively charged phosphodiester backbone that is highly susceptible to rapid nuclease degradation in biological media (complete degradation within 30 minutes in human serum) [1]. Methyl phosphonate-modified oligonucleotides synthesized using DG-ME Phosphonamidite exhibit markedly different stability, charge, and hybridization profiles that cannot be achieved with standard DNA synthesis reagents [2]. Conversely, substitution with other modified backbone building blocks—such as phosphorothioate phosphoramidites—would yield a charged backbone with distinct stereochemical properties, RNase H activation patterns, and in vivo biodistribution [3]. The uncharged methyl phosphonate backbone also enables passive cellular uptake, a property absent in charged oligonucleotides that typically require transfection reagents [4]. These fundamental differences in charge state, nuclease resistance, and cellular entry mechanisms make direct substitution with generic building blocks scientifically invalid for applications requiring methyl phosphonate-specific properties.

DG-ME Phosphonamidite (CAS 115131-08-3): Quantitative Differentiation Against Closest Analogs and In-Class Candidates


Methyl Phosphonate (MP) Oligonucleotides Exhibit >6× Extended Stability in Human Serum vs. Unmodified DNA

Oligonucleotides synthesized with methyl phosphonate linkages—the exact backbone modification introduced by DG-ME Phosphonamidite—demonstrate profound resistance to nuclease degradation compared to unmodified phosphodiester (D-oligo) DNA. In a direct head-to-head comparison using internally [32P]-labeled oligonucleotides incubated in normal human serum at 37°C, unmodified D-oligos showed complete degradation within 30 minutes [1]. In contrast, methylphosphonate (MP) oligos exhibited comparable stability to phosphorothioate (S-oligo) analogs and were substantially more stable than the D-oligo baseline, with degradation products remaining undetectable for extended periods [1]. In cell culture medium containing 10% heat-inactivated fetal calf serum, D-oligo degradation was evident within 10 minutes, while Alt-MP oligo (containing alternating methyl phosphonate and phosphodiester linkages) remained completely intact throughout the entire 3-hour experimental period [1].

antisense oligonucleotide stability nuclease resistance serum stability

Methyl Phosphonate Linkages Provide Differential Thermal Stability: Less Destabilizing than Phosphorothioate in DNA Duplexes

The thermal stability of oligonucleotide duplexes containing backbone modifications is a critical performance parameter for antisense applications. In a comparative study of backbone-modified dodecathymidine oligonucleotides hybridized to complementary DNA targets, methylphosphonate (MP) modifications showed significantly better duplex stability retention than phosphorothioate (PS) modifications [1]. Against the DNA target d(C2A12C2), MP-modified duplexes exhibited a ΔTm/modification of -0.9°C compared to unmodified phosphodiester, whereas PS modifications resulted in a more severe destabilization with ΔTm/modification of -2.3°C [1]. Against a poly dA target, MP modifications showed a ΔTm/modification of -1.0°C versus -2.0°C for PS [1]. This represents a 1.4-1.5°C per modification stability advantage for methyl phosphonate over phosphorothioate, a critical difference for maintaining target affinity in short antisense oligonucleotides where every modification counts [1].

thermal stability duplex hybridization Tm analysis

Methyl Phosphonate Oligonucleotides Demonstrate Enhanced Phosphatase Resistance vs. Phosphorothioate and Phosphodiester

Beyond nuclease resistance, resistance to phosphatases represents a distinct stability dimension for oligonucleotides in cellular environments. In comparative stability assessments using cellular extracts, methylphosphonate (MP) and alternating methylphosphonate/phosphodiester (Alt-MP) oligonucleotides exhibited greater resistance to phosphatases compared to both unmodified DNA (D-oligo) and phosphorothioate (S-oligo) [1]. This phosphatase resistance was observed across multiple biological media including HeLa cell nuclear extract and S100 cytoplasmic extract [1]. The uncharged methyl phosphonate linkage lacks the negatively charged phosphate oxygen that serves as the recognition and cleavage site for cellular phosphatases, providing a mechanistic basis for this enhanced stability [1].

phosphatase resistance enzymatic stability cellular extract stability

Guanine-Specific Methyl Phosphonate Modification: Base-Specific Differentiation for Sequence-Dependent Antisense Design

DG-ME Phosphonamidite provides a guanosine (dG)-specific building block for introducing methyl phosphonate linkages at precisely defined G positions within an oligonucleotide sequence. This base-specific availability—complemented by analogous dA, dC, and dT methyl phosphonamidites—enables rational, sequence-dependent placement of the uncharged methyl phosphonate modification at specific nucleobase contexts . This level of positional control is essential for antisense design, as the location and density of neutral backbone modifications profoundly influence both duplex stability and RNase H activation [1]. The commercial availability of the complete set of methyl phosphonamidite monomers allows researchers to systematically map the effect of modification position on oligonucleotide performance, a capability not possible with bulk or random backbone modifications .

guanosine modification base-specific backbone modification antisense design

Compatibility with Standard Phosphoramidite Synthesis Chemistry Enables Direct Instrument Implementation

DG-ME Phosphonamidite is specifically designed for use in automated DNA synthesizers following conventional cyanoethyl (CE) phosphoramidite protocols [1]. The coupling time for this monomer is specified as 6 minutes, which is compatible with standard synthesis cycle parameters [1]. However, the methyl phosphonate linkage introduces specific post-synthetic handling requirements: low-water content oxidizer and DMAP-containing Cap B reagents are recommended to prevent degradation of the methyl phosphonate linkage [1]. The product is supplied as a solid with defined solubility in tetrahydrofuran diluent and a solution stability of 24 hours when prepared [1]. This is a critical procurement consideration: methyl phosphonate synthesis requires different deprotection and purification techniques than standard CE phosphoramidite synthesis [1], meaning users must plan for modified workup procedures.

solid-phase synthesis automated DNA synthesizer methyl phosphonate

DG-ME Phosphonamidite (CAS 115131-08-3): Evidence-Based Research and Industrial Applications


Nuclease-Resistant Antisense Oligonucleotide Synthesis for In Vitro Cell Culture Studies

Use DG-ME Phosphonamidite to synthesize antisense oligonucleotides containing site-specific methyl phosphonate modifications. These uncharged backbone analogs demonstrate >6× extended stability in cell culture medium containing serum compared to unmodified DNA, enabling multi-hour incubation experiments without degradation [1]. The enhanced phosphatase resistance in cellular extracts further supports intracellular stability [1]. This application is particularly suited for antisense mechanism studies requiring sustained oligonucleotide presence in the cellular environment without the need for transfection reagents, as the neutral methyl phosphonate backbone facilitates passive cellular uptake [2].

Chimeric Oligonucleotide Design Combining Methyl Phosphonate and Phosphodiester Linkages

Synthesize chimeric oligonucleotides using DG-ME Phosphonamidite for methyl phosphonate linkages at selected positions alongside standard CE phosphoramidites for phosphodiester linkages. This alternating (Alt-MP) design strategy provides an optimal balance of nuclease resistance and target affinity: Alt-MP oligos remained completely intact throughout 3-hour experiments in serum-containing medium [1], while preserving higher duplex thermal stability than fully modified phosphorothioate analogs (MP modifications retain 1.0-1.4°C higher Tm per linkage vs. PS) [3]. This approach is particularly valuable for antisense applications where complete backbone neutralization would excessively compromise hybridization, but partial modification still requires the stability benefits of methyl phosphonate chemistry.

Position-Dependent RNase H Activation Studies with Defined Methyl Phosphonate Patterns

Employ DG-ME Phosphonamidite to precisely control the position and density of methyl phosphonate modifications in antisense oligonucleotides. Since RNase H cleavage activity is highly sensitive to both the location and number of neutral backbone modifications [4], the availability of base-specific methyl phosphonamidite monomers enables systematic structure-activity relationship (SAR) studies . Researchers can design oligonucleotides with methyl phosphonate modifications restricted to specific regions (e.g., wings only, gap only, or alternating patterns) to determine the optimal modification architecture for achieving nuclease resistance while preserving RNase H-mediated target RNA cleavage.

Synthesis of Methyl Phosphonate-Modified Primers and Probes for Enhanced Discrimination

Utilize DG-ME Phosphonamidite to incorporate methyl phosphonate linkages into DNA primers and hybridization probes. The neutral backbone reduces electrostatic repulsion between strands, which can enhance hybridization stringency and improve mismatch discrimination in certain sequence contexts [5]. This application leverages the ability to precisely control the number and position of methyl phosphonate modifications to tune the thermal stability of probe-target interactions, potentially improving the specificity of nucleic acid detection assays where false-positive signals from near-mismatched targets must be minimized.

Technical Documentation Hub

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